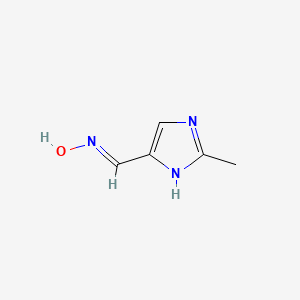
1H-Imidazole-4-carboxaldehyde, 2-methyl-, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1H-imidazole-4-carbaldehyde oxime is a heterocyclic compound with the molecular formula C5H6N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-imidazole-4-carbaldehyde oxime typically involves the reaction of 2-methyl-1H-imidazole-4-carbaldehyde with hydroxylamine. The reaction is carried out in an aqueous or alcoholic medium under mild conditions. The general reaction scheme is as follows:
2-Methyl-1H-imidazole-4-carbaldehyde+Hydroxylamine→2-Methyl-1H-imidazole-4-carbaldehyde oxime
Industrial Production Methods
While specific industrial production methods for 2-methyl-1H-imidazole-4-carbaldehyde oxime are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key is to maintain the reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1H-imidazole-4-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products
Oxidation: Nitrile or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
2-Methyl-1H-imidazole-4-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methyl-1H-imidazole-4-carbaldehyde oxime depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, coordination with metal ions, and other interactions. The exact pathways involved can vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1H-imidazole-4-carbaldehyde: The parent compound, which lacks the oxime group.
4-Methyl-5-imidazolecarboxaldehyde: A similar compound with a different substitution pattern on the imidazole ring.
2-Imidazolecarboxaldehyde: Another imidazole derivative with a carbaldehyde group at a different position.
Uniqueness
2-Methyl-1H-imidazole-4-carbaldehyde oxime is unique due to the presence of both the oxime and imidazole functionalities, which confer distinct chemical reactivity and potential applications. The oxime group can participate in various reactions, making this compound versatile for synthetic and research purposes.
Propriétés
Formule moléculaire |
C5H7N3O |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
(NE)-N-[(2-methyl-1H-imidazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H7N3O/c1-4-6-2-5(8-4)3-7-9/h2-3,9H,1H3,(H,6,8)/b7-3+ |
Clé InChI |
NLJYUXHUESWCOS-XVNBXDOJSA-N |
SMILES isomérique |
CC1=NC=C(N1)/C=N/O |
SMILES canonique |
CC1=NC=C(N1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



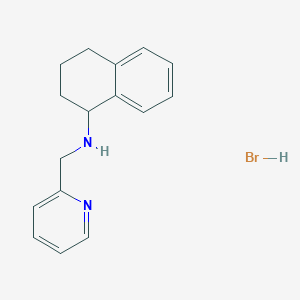

![3lambda-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B15132545.png)
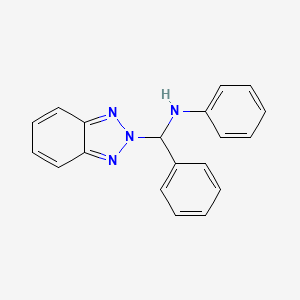
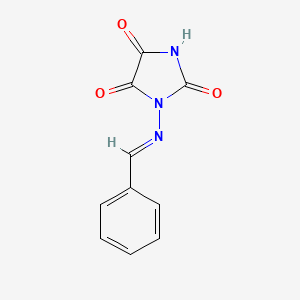
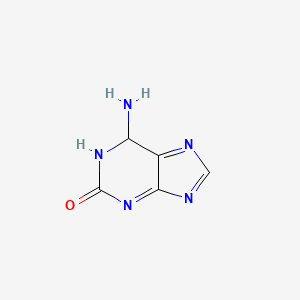
![(2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B15132575.png)

![(2E)-3-(4-methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanal](/img/structure/B15132593.png)
![N-[(8a,9S)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea](/img/structure/B15132602.png)
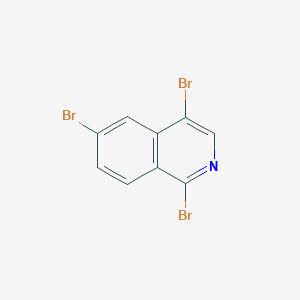
![L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide](/img/structure/B15132614.png)
![4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B15132615.png)
